molecular formula C10H16N4O2S B1452165 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1105190-43-9

2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B1452165
CAS No.: 1105190-43-9
M. Wt: 256.33 g/mol
InChI Key: WYRYMPQQYBQDGS-UHFFFAOYSA-N
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Description

2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C10H16N4O2S and its molecular weight is 256.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with glycogen synthase kinase 3β (GSK-3β), an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling . The interaction between this compound and GSK-3β is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in downstream signaling pathways and metabolic processes.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In neuronal cells, this compound has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . Specifically, the inhibition of GSK-3β by this compound results in the activation of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound has been observed to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GSK-3β, leading to the inhibition of its enzymatic activity . This inhibition prevents the phosphorylation of downstream substrates, thereby modulating various signaling pathways. Furthermore, this compound has been shown to influence gene expression by altering the activity of transcription factors involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of GSK-3β activity, resulting in prolonged alterations in cellular function. The effects of this compound may diminish over time due to cellular adaptation mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit GSK-3β activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with GSK-3β . The inhibition of GSK-3β by this compound leads to changes in glycogen metabolism, resulting in increased glycogen synthesis and decreased glycogenolysis. Additionally, this compound has been shown to affect lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and oxidation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with GSK-3β and other biomolecules . The presence of targeting signals and post-translational modifications may influence its localization and activity within specific cellular compartments .

Properties

IUPAC Name

2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-16-3-2-12-9(15)4-14-10(11)7-5-17-6-8(7)13-14/h2-6,11H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRYMPQQYBQDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide
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2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 3
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2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 4
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2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 5
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.